molecular formula C13H21NO6S2 B14635888 [(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 56967-15-8

[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate

Cat. No.: B14635888
CAS No.: 56967-15-8
M. Wt: 351.4 g/mol
InChI Key: KFYNFSAFYXROIG-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate is an organic compound with a complex structure that includes a 3-methylphenyl group, an imino group, and two methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-methylphenylamine with diethane-2,1-diyl dimethanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methanesulfonate groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(4-formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate
  • [(4-(E)-[(3,5-dichloro-4-hydroxyphenyl)imino]methyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate

Uniqueness

[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate is unique due to its specific structural features, such as the 3-methylphenyl group and the presence of two methanesulfonate groups

Properties

CAS No.

56967-15-8

Molecular Formula

C13H21NO6S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C13H21NO6S2/c1-12-5-4-6-13(11-12)14(7-9-19-21(2,15)16)8-10-20-22(3,17)18/h4-6,11H,7-10H2,1-3H3

InChI Key

KFYNFSAFYXROIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

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